

4-Bromo-1-chloro-2-(trifluoromethoxy)benzene molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

Cat. No.: B1290684

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Technical Guide: 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and key physicochemical properties of **4-Bromo-1-chloro-2-(trifluoromethoxy)benzene**. The information is presented for easy reference and integration into research and development workflows.

Core Molecular Data

The fundamental properties of **4-Bromo-1-chloro-2-(trifluoromethoxy)benzene** are summarized in the table below. These values are essential for experimental design, computational modeling, and chemical synthesis.

Property	Value
Molecular Formula	C ₇ H ₃ BrClF ₃ O
Molecular Weight	275.45 g/mol [1]
Monoisotopic Mass	273.9008 Da[2]
IUPAC Name	4-bromo-1-chloro-2-(trifluoromethoxy)benzene[2]
SMILES	<chem>C1=CC(=C(C=C1Br)OC(F)(F)F)Cl</chem> [2]
InChI	InChI=1S/C7H3BrClF3O/c8-4-1-2-5(9)6(3-4)13-7(10,11,12)/h1-3H[2]
InChIKey	RIYJUHWFADNIE-UHFFFAOYSA-N[2]

Molecular Structure

The structural arrangement of **4-Bromo-1-chloro-2-(trifluoromethoxy)benzene**, a substituted aromatic compound, is depicted below. The benzene ring is substituted with a bromine atom at position 4, a chlorine atom at position 1, and a trifluoromethoxy group at position 2.

Molecular structure of **4-Bromo-1-chloro-2-(trifluoromethoxy)benzene**.

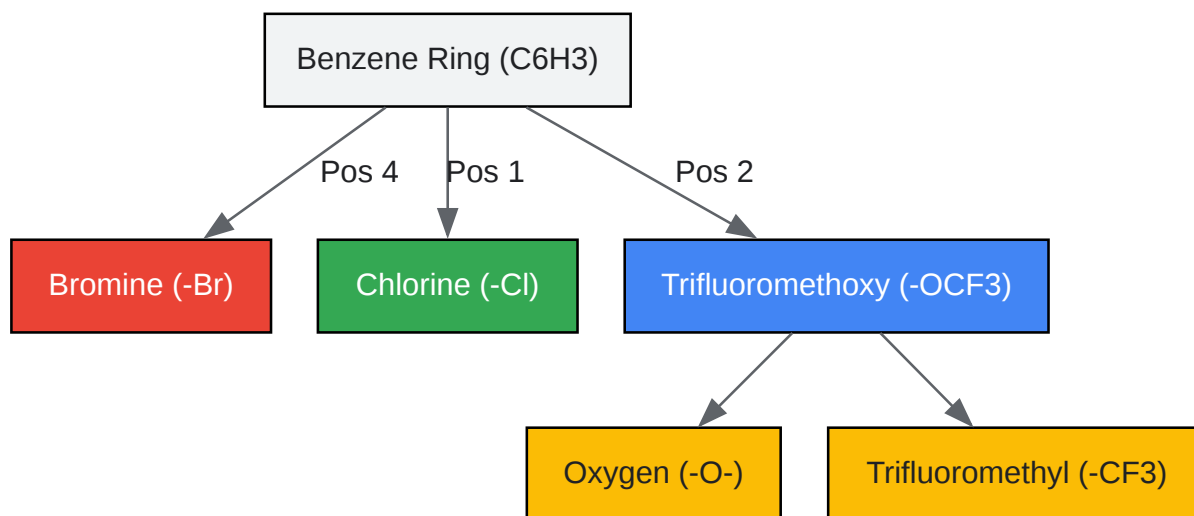
Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or analysis of **4-Bromo-1-chloro-2-(trifluoromethoxy)benzene** are not readily available in public databases.

Researchers interested in this compound may need to adapt general methodologies for the synthesis and characterization of halogenated and trifluoromethoxylated aromatic compounds. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry would be appropriate for structural elucidation and purity assessment. For instance, an FTIR spectrum is available on SpectraBase which can be used for comparison.[1]

Logical Relationships of Molecular Components

The following diagram illustrates the connectivity of the constituent atoms within the **4-Bromo-1-chloro-2-(trifluoromethoxy)benzene** molecule, highlighting the core benzene structure and its various substituents.



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Connectivity of functional groups in the molecule.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. PubChemLite - 4-bromo-1-chloro-2-(trifluoromethoxy)benzene (C7H3BrClF3O) [pubchemlite.lcsb.uni.lu]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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